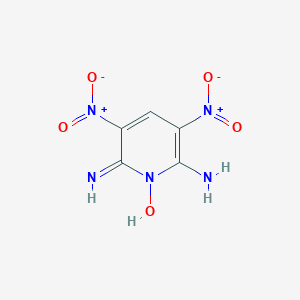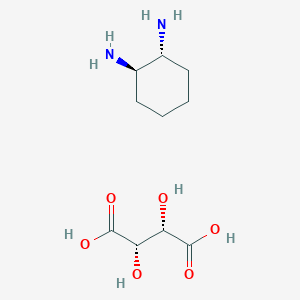
(1R,2R)-Cyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,2R)-Cyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate” is a complex organic compound. The (1R,2R) and (2S,3S) notations indicate the stereochemistry of the molecule, which refers to the spatial arrangement of atoms. The “R” and “S” notations are used to describe the configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The (1R,2R)-Cyclohexane-1,2-diamine part of the molecule indicates a cyclohexane ring with two amine groups at positions 1 and 2. The (2S,3S)-2,3-dihydroxysuccinate indicates a succinate (four-carbon dicarboxylic acid) derivative with hydroxyl groups at positions 2 and 3 .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The amine groups might participate in acid-base reactions, while the carboxylate groups of the succinate derivative could undergo reactions typical of carboxylic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of polar groups like amines and carboxylates would likely make the compound soluble in polar solvents .
Scientific Research Applications
Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation can lead to a variety of products due to its multiple potential reaction sites and variable oxidation depths. These products, like cyclohexanone and cyclohexanol (known as KA oil), are crucial intermediates in the chemical industry, especially for nylon production. The development of controllable and selective catalytic oxidation processes for cyclohexene, aiming for targeted products, is a significant area of research. Innovations in catalysts, such as metal and metal oxide loaded silica catalysts, and the use of various oxidants and solvents, are highlighted for their efficiency and selectivity in the oxidation process (Cao et al., 2018), (Abutaleb & Ali, 2021).
Toxicological Review of Alkyl Diamines
A comprehensive review of the acute toxicity of three alkyl diamines, including 1,2-cyclohexanediamine, provides insights into their toxicological profiles. These compounds are primarily used as by-products in the production of hexamethylene diamine and show relatively low acute and subchronic oral toxicity. The study underscores the importance of understanding the irritant properties and delayed hypersensitivity potential of these chemicals (Kennedy, 2007).
Fischer Synthesis of Indoles
The Fischer synthesis of indoles from arylhydrazones, including those involving cyclohexadienoneimine intermediates, demonstrates the versatility of cyclohexane derivatives in synthesizing complex heterocyclic compounds. These reactions, which can lead to various transformations and shifts, highlight the synthetic potential of cyclohexane-related compounds in producing biologically active molecules (Fusco & Sannicolo, 1978).
Organic Liquid Phase Hydrogen Carriers
Research on using organic compounds, such as cycloalkanes, as hydrogen carriers for energy storage and transport applications, illustrates another potential use of cyclohexane derivatives. These studies focus on the dehydrogenation of organic carriers, identifying the need for efficient and selective catalysts to improve the viability of such systems (Bourane et al., 2016).
Future Directions
properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOTUTAQOJUZOF-JWCLOVTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457333 |
Source


|
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1R,2R)-cyclohexane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116407-32-0 |
Source


|
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1R,2R)-cyclohexane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione](/img/structure/B182987.png)

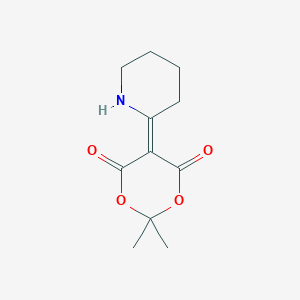
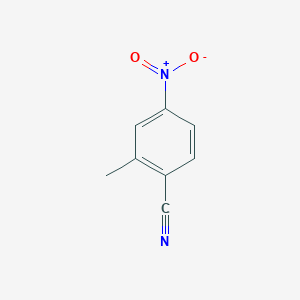
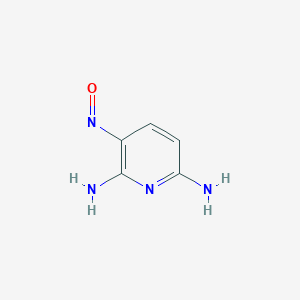




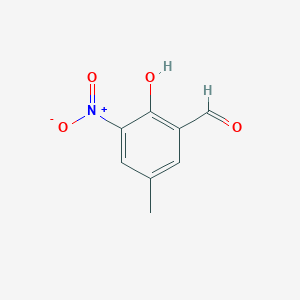
![2-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B183003.png)
